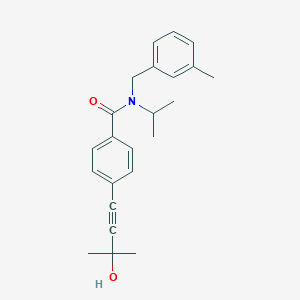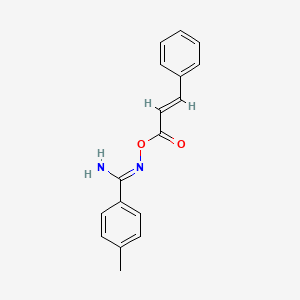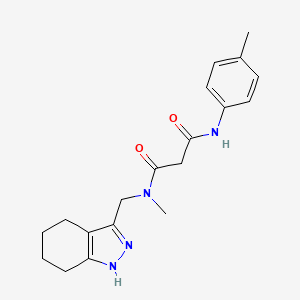
4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-isopropyl-N-(3-methylbenzyl)benzamide
Vue d'ensemble
Description
4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-isopropyl-N-(3-methylbenzyl)benzamide, also known as compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Mécanisme D'action
The exact mechanism of action of 4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-isopropyl-N-(3-methylbenzyl)benzamide X is not fully understood. However, it has been suggested that it inhibits the activity of certain enzymes involved in cell proliferation and differentiation, leading to the inhibition of cancer cell growth. It has also been suggested that it acts as an antioxidant and protects cells from oxidative stress, which is associated with neurodegenerative diseases.
Biochemical and Physiological Effects:
Compound X has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation and differentiation, leading to the inhibition of cancer cell growth. It has also been shown to act as an antioxidant and protect cells from oxidative stress. Physiologically, it has been shown to induce apoptosis (cell death) in cancer cells and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-isopropyl-N-(3-methylbenzyl)benzamide X in lab experiments is its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Another advantage is its antifungal properties, which can be useful in agriculture. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use as a therapeutic agent.
Orientations Futures
There are several future directions for research on 4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-isopropyl-N-(3-methylbenzyl)benzamide X. One direction is to further investigate its mechanism of action to better understand how it inhibits cancer cell growth and protects against neurodegenerative diseases. Another direction is to optimize its use as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, research can be done to explore its potential as a fungicide in agriculture and as a building block for the synthesis of novel materials with unique properties.
Applications De Recherche Scientifique
Compound X has been found to have potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been shown to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and prostate cancer. It also has potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, 4-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-isopropyl-N-(3-methylbenzyl)benzamide X has been shown to have antifungal properties and can be used as a fungicide to protect crops from fungal infections. In material science, it has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
4-(3-hydroxy-3-methylbut-1-ynyl)-N-[(3-methylphenyl)methyl]-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2/c1-17(2)24(16-20-8-6-7-18(3)15-20)22(25)21-11-9-19(10-12-21)13-14-23(4,5)26/h6-12,15,17,26H,16H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDHXQUAONDXHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C(C)C)C(=O)C2=CC=C(C=C2)C#CC(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amino]methyl}phenyl)acetamide](/img/structure/B3916701.png)

![N-(2,4-dimethylphenyl)-2-({2-[(4-methylphenyl)sulfonyl]ethyl}amino)acetamide](/img/structure/B3916710.png)
![(3-cyclohexen-1-ylmethyl)({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B3916729.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-bromophenyl)vinyl]-2-methoxybenzamide](/img/structure/B3916734.png)
![2-benzyl-5-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B3916737.png)
![2-[allyl(pyridin-2-ylmethyl)amino]-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B3916740.png)
![ethyl 3-{[2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B3916759.png)

![ethyl 3-{[2-(benzoylamino)-3-phenylacryloyl]amino}benzoate](/img/structure/B3916775.png)
![2-mercapto-3-(4-methoxyphenyl)-8,8-dimethyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B3916793.png)

![N-{3-(4-fluorophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}alanine](/img/structure/B3916799.png)
![methyl 3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B3916805.png)
